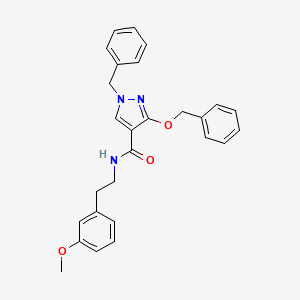
Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
カタログ番号:
B2676031
CAS番号:
99967-76-7
分子量:
227.28
InChIキー:
WPWAIDNVUIJHLF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . For thiazole derivatives, the synthesis involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of these compounds can be solved by direct methods and refined by the full-matrix least-squares procedure .Chemical Reactions Analysis
The chemical reactions of these compounds can be influenced by steric factors and the spatial orientation of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various methods such as IR spectroscopy, NMR spectroscopy, and elemental analysis .科学的研究の応用
Metal/Organo Relay Catalysis
- Researchers Galenko et al. (2015) developed a method for synthesizing Methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This process involves a relay catalytic cascade reaction, demonstrating an innovative approach in organic synthesis (Galenko et al., 2015).
Synthesis of α-Aminopyrrole Derivatives
- Galenko et al. (2019) also developed a method to synthesize Methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process showcases the versatility of these compounds in forming pyrrole-containing products (Galenko et al., 2019).
Antimicrobial Activity
- A study by Nural et al. (2018) on Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed significant antibacterial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Nural et al., 2018).
Synthesis of Novel Benzothiazole Derivatives
- Research by Bhoi et al. (2016) involved synthesizing novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This study showcases the potential of these compounds in medicinal chemistry (Bhoi et al., 2016).
Scaffold for Highly Functionalised Isoxazoles
- Ruano et al. (2005) developed a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the compound's utility in creating diverse chemical structures (Ruano et al., 2005).
Antioxidant Agent Synthesis
- Hossan's (2020) work on 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives highlights the potential of these compounds as antioxidants, expanding their application in healthcare (Hossan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWAIDNVUIJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridaz...
Cat. No.: B2675948
CAS No.: 886950-79-4
5-Bromo-2-(3-fluorobenzyloxy)pyridine
Cat. No.: B2675949
CAS No.: 2090855-71-1
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1...
Cat. No.: B2675950
CAS No.: 250713-96-3
2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]s...
Cat. No.: B2675952
CAS No.: 1808637-90-2


![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)

![2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2675956.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)


![5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2675961.png)
![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)



